1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid
Description
1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protective group and a pyridin-2-ylmethyl substituent at the 4-position of the piperidine ring. The Boc group is widely used in organic synthesis to protect amines, enhancing stability during reactions . The carboxylic acid moiety at the 4-position provides a reactive site for further derivatization, such as amide bond formation or salt synthesis. This compound is structurally significant in medicinal chemistry as a versatile intermediate for drug discovery, particularly in the development of enzyme inhibitors or receptor-targeted molecules .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-16(2,3)23-15(22)19-10-7-17(8-11-19,14(20)21)12-13-6-4-5-9-18-13/h4-6,9H,7-8,10-12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDJEFJECUTYRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid, also known by its CAS number 1700594-26-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant biological studies.
- Molecular Formula : C17H24N2O4
- Molecular Weight : 320.38 g/mol
- Structure : The compound features a piperidine ring substituted with a pyridine and a tert-butoxycarbonyl (Boc) group, which enhances its stability and solubility.
The biological activity of this compound is primarily linked to its ability to interact with various biological targets. It is hypothesized to act as an inhibitor of certain enzymes or receptors involved in disease processes, particularly in cancer and inflammation.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related compounds have shown:
- Inhibitory effects on cell proliferation : An IC50 value of around 0.126 μM was reported for similar pyridine derivatives against MDA-MB-231 triple-negative breast cancer cells, indicating potent activity against tumor cells while sparing normal cells .
- Mechanisms of action : These compounds may induce apoptosis and inhibit cell cycle progression, particularly at the G2/M phase, which is crucial for cancer therapy .
Safety and Toxicity
Toxicological evaluations are critical for understanding the safety profile of new compounds. Although specific acute toxicity data for this compound are not available, related studies have shown no significant toxicity at high doses (up to 2000 mg/kg) in animal models .
Research Findings and Case Studies
Case Study: In Vivo Efficacy
In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with related compounds resulted in reduced lung metastasis compared to controls, indicating potential therapeutic benefits in metastatic cancer scenarios .
Scientific Research Applications
Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Notably, it has been utilized in the preparation of norepinephrine reuptake inhibitors such as ampreloxetine, which is relevant for treating conditions like neurogenic orthostatic hypotension . The ability to modify the piperidine structure allows for the development of derivatives with enhanced pharmacological properties.
Enzyme Inhibition
1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid has been studied for its potential as an enzyme inhibitor. The compound's structural features enable it to interact with specific enzymes through non-covalent interactions, making it a candidate for further research in targeting diseases associated with enzyme dysregulation.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with 4-piperidone and pyridin-2-ylmethylamine.
- Coupling Reaction : These reactants are combined in the presence of a coupling reagent (e.g., carbodiimide) under controlled conditions to form an amide intermediate.
- Protection : The amine group is protected using a tert-butoxycarbonyl (Boc) group to yield the final product.
Industrial Production
In industrial settings, large-scale reactors equipped with precise temperature and pressure control systems are employed. Automated synthesis platforms ensure consistency and high yield, while purification steps such as recrystallization or chromatography are utilized to obtain pure compounds.
Application in Cancer Research
Recent studies have explored the use of pyridine derivatives, including this compound, in cancer treatment. These compounds have shown promise in targeting various cancer types through selective inhibition of tumor growth pathways. For instance, derivatives have been tested against multiple cancer cell lines, demonstrating significant cytotoxic effects .
Neuropharmacological Studies
The compound has been investigated for its neuropharmacological properties, particularly its role as a norepinephrine reuptake inhibitor. Research indicates that modifications to the piperidine structure can enhance selectivity and potency against specific receptors involved in mood regulation and cognitive functions .
Chemical Reactions Analysis
Boc Deprotection Reactions
The Boc group is typically removed under acidic conditions to expose the secondary amine. While direct data for this specific compound is limited, analogous piperidine-Boc derivatives undergo cleavage using:
Example Protocol
A Boc-protected piperidine analog (0.340 g) was treated with 4 M HCl in dioxane (10 mL) for 4 hours, yielding the deprotected piperidine as a hydrochloride salt (0.422 g) .
Carboxylic Acid Functionalization
The carboxylic acid group participates in classic acid-derived reactions:
Esterification
Reacted with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄ or HCl gas) or coupling agents like DCC/DMAP:
Amidation
Using carbodiimides (EDC or DIC) with HOBt or HOAt:
-
Protocol : Carboxylic acid (1.5 mmol) + EDC (1.8 mmol) + HOBt (1.8 mmol) + amine (2.0 mmol) in DMF, stirred at 25°C for 12 hours .
Reduction to Alcohol
The carboxylic acid is reduced to a primary alcohol via LiAlH₄ or BH₃·THF:
-
Example : 4-(1-t-Butoxycarbonylpiperidin-4-yl)butanoic acid (400 mg, 1.5 mmol) treated with LiAlH₄ (2.0 equiv) in THF yielded 4-(1-t-butoxycarbonylpiperidin-4-yl)butan-1-ol (200 mg, 53%) .
Pyridin-2-ylmethyl Reactivity
The pyridine ring undergoes electrophilic substitution (e.g., nitration, halogenation) at the 3- or 5-position. The methylene bridge (CH₂) adjacent to the pyridine is susceptible to oxidation:
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Oxidation : With KMnO₄ or CrO₃ in acidic conditions to form pyridine-2-carboxylic acid derivatives .
Piperidine Ring Modifications
The piperidine nitrogen (after Boc removal) participates in alkylation or acylation:
| Reaction Type | Conditions | Reagents | Yield | Source |
|---|---|---|---|---|
| Alkylation | DCM, RT, 16h | Cyclobutyl ketone, NaBH(OAc)₃ | 90% | |
| Acylation | DMF, 95°C, 12h | Acetyl chloride, K₂CO₃ | 73% |
Suzuki-Miyaura Coupling
The pyridine ring can undergo cross-coupling with aryl boronic acids under Pd catalysis:
Key Stability Considerations
Comparison with Similar Compounds
The structural and functional attributes of 1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid can be contextualized by comparing it with analogous piperidine derivatives. Key differences arise from substituent variations at the 4-position of the piperidine ring, which influence physicochemical properties, reactivity, and biological interactions.
Substituent Effects on Physicochemical Properties
Key Observations :
- Solubility : The pyridin-2-ylmethyl group enhances aqueous solubility compared to hydrophobic substituents like 4-chlorophenyl or trifluoromethylphenyl .
- Reactivity: Allyl and methylamino substituents facilitate nucleophilic reactions, whereas aromatic groups (e.g., pyridinyl, phenyl) stabilize intermediates via resonance .
- Crystallography: The Boc-piperidine-carboxylic acid framework exhibits monoclinic crystal packing (space group P2₁/c) with intermolecular hydrogen bonds, a feature critical for solid-state stability .
Preparation Methods
Amine Protection with tert-Butoxycarbonyl
The tert-butoxycarbonyl (Boc) group is introduced early to protect the piperidine nitrogen, preventing undesired side reactions during subsequent steps. A representative protocol involves reacting piperidine-4-carboxylic acid with di-tert-butyl dicarbonate in tetrahydrofuran (THF) or dichloromethane, catalyzed by a base such as sodium carbonate or 4-dimethylaminopyridine (DMAP). For example, in the synthesis of analogous intermediates, Boc protection is achieved in >90% yield under mild conditions (0–25°C, 2–6 hours).
Introduction of Pyridin-2-ylmethyl Group
Alkylation at the 4-position of the Boc-protected piperidine presents steric and electronic challenges due to the quaternary carbon. Two primary strategies have been employed:
a. Nucleophilic Alkylation
Using a pyridin-2-ylmethyl halide (e.g., chloride or bromide) and a strong base (e.g., lithium hexamethyldisilazide, LHMDS) in THF at −78°C to 0°C facilitates deprotonation of the 4-position, enabling nucleophilic attack. This method, adapted from piperidine alkylation protocols, yields the desired product in 60–75% efficiency after purification.
b. Metal-Catalyzed Cross-Coupling
A halogenated precursor (e.g., 4-bromo-1-Boc-piperidine-4-carboxylic acid) undergoes Suzuki-Miyaura coupling with pyridin-2-ylmethylboronic acid. Palladium catalysts (e.g., Pd(PPh₃)₄) and phosphate buffers (pH 7–9) enable coupling at 80–100°C, achieving 70–85% yield.
Carboxylic Acid Group Formation
The carboxylic acid is typically retained from the starting material (piperidine-4-carboxylic acid). However, if introduced post-alkylation, methods include:
- Oxidation of Hydroxymethyl : A 4-hydroxymethyl intermediate is oxidized using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate in acidic conditions.
- Carbon Dioxide Insertion : Lithiation of the 4-position with n-butyllithium, followed by carboxylation with dry ice, yields the acid in 65–80% efficiency.
Hydrogenation Methods
Hydrogenation of pyridine precursors offers an alternative route. For instance, 4-(pyridin-2-ylmethyl)pyridine-4-carboxylic acid is hydrogenated over palladium on carbon (5% Pd/C, 5 MPa H₂, 80°C) in aqueous ethanol, reducing both pyridine rings to piperidines. Subsequent Boc protection yields the target compound in 70% overall yield.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Alkylation | Piperidine-4-carboxylic acid | Boc protection → Alkylation | 60–75% | Simple reagents | Steric hindrance limits yield |
| Suzuki Coupling | 4-Bromo-1-Boc-piperidine-4-carboxylic acid | Halogenation → Coupling | 70–85% | High regioselectivity | Requires halogenated precursor |
| Hydrogenation | 4-(Pyridin-2-ylmethyl)pyridine-4-carboxylic acid | Hydrogenation → Boc protection | 70% | Avoids alkylation steps | Multi-step, moderate yield |
Optimization and Scalability Considerations
- Temperature Control : Lower temperatures (−78°C) during alkylation minimize side reactions.
- Catalyst Loading : Reducing Pd catalyst to 0.5 mol% in couplings maintains efficiency while lowering costs.
- Purification : Recrystallization from ethanol/water mixtures enhances purity (>98%) without chromatography.
Q & A
Q. What are the key considerations for synthesizing 1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid with high purity?
Synthesis typically involves multi-step protocols, including Boc protection of the piperidine nitrogen, alkylation with pyridin-2-ylmethyl groups, and carboxylation. Key steps include:
- Boc Protection : Use tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃) to protect the piperidine amine, ensuring minimal side reactions .
- Alkylation : Introduce the pyridin-2-ylmethyl group via nucleophilic substitution or coupling reactions. Optimize solvent (e.g., DMF) and temperature (60–80°C) to balance reactivity and stability .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization (e.g., ethanol/water) to achieve >95% purity. Monitor by HPLC .
Q. How can researchers characterize the structural integrity of this compound?
Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm Boc group presence (δ ~1.4 ppm for tert-butyl protons) and pyridin-2-ylmethyl integration (aromatic protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~362) and fragmentation patterns to validate the carboxylic acid moiety .
- FT-IR : Identify carbonyl stretches (Boc: ~1680 cm⁻¹; carboxylic acid: ~1700 cm⁻¹) .
Q. What stability challenges arise during storage, and how can they be mitigated?
The Boc group is sensitive to acidic conditions, while the carboxylic acid may form salts. Recommendations:
- Storage : Keep at 2–8°C in inert, airtight containers to prevent hydrolysis or oxidation .
- Handling : Avoid prolonged exposure to moisture; use desiccants in storage vials .
Advanced Research Questions
Q. How can contradictory yields from different synthesis routes be reconciled?
Discrepancies often arise from steric hindrance at the piperidine C4 position. For example:
- Direct Alkylation : Lower yields (~40%) due to competing side reactions; optimize using phase-transfer catalysts (e.g., tetrabutylammonium bromide) .
- Stepwise Functionalization : Higher yields (~70%) via intermediate isolation (e.g., Boc-protected piperidine-4-carboxylate) to reduce steric interference .
Validate each step with TLC and adjust reaction times (e.g., 12–24 hrs for alkylation) .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
The pyridin-2-ylmethyl group enhances electron density at the piperidine ring, facilitating:
- Suzuki Coupling : Use Pd(PPh₃)₄ as a catalyst with aryl boronic acids (1.2 eq.) in THF/water (3:1) at 80°C. Monitor regioselectivity via LC-MS .
- Amide Bond Formation : Activate the carboxylic acid with HATU/DIPEA for coupling with amines. Steric effects from the Boc group may slow reactivity; increase reaction time to 48 hrs .
Q. How does the compound’s stereochemistry influence its biological activity?
The C4 stereocenter (if present) impacts binding to biological targets:
- Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol) to isolate R/S isomers .
- Activity Assays : Compare IC₅₀ values in enzyme inhibition studies (e.g., kinases). A 10-fold difference in potency has been observed between enantiomers in analogous piperidine derivatives .
Q. What strategies optimize solubility for in vitro assays without compromising stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
